4-Morpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-
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Overview
Description
The compound “4-Morpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-” is a chemical substance with the CAS number 1820580-71-9 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
This compound has various physical and chemical properties that can be determined experimentally. Some of these properties include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Enantiopure Synthesis Applications
Researchers have developed methods for synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating the compound's compatibility with solid-phase peptide synthesis. This synthesis allows for its application in peptidomimetic chemistry on the solid phase, highlighting its utility in creating peptide-like structures for various scientific studies (Sladojevich, Trabocchi, & Guarna, 2007).
Chemical Interaction and Adduct Formation
The interaction of morpholinosulfur trifluoride (MOST) with certain esters has been studied, leading to the formation of adducts of (morpholino)(phenyl)carbene with PF5, which are of interest for their potential applications in developing new chemical reactions and materials (Guzyr et al., 2013).
Antihypoxic Activity
Compounds incorporating morpholine structures, such as 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride, have been synthesized and screened for antihypoxic effects. Some of these compounds demonstrated high antihypoxic effects, indicating their potential for further pharmacological testing as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Synthesis of Optically Active Compounds
The synthesis of optically active compounds, such as 2,5-morpholinediones from α-amino acids and α-hydroxy esters, has been explored. These compounds serve as precursors for the preparation of poly(depsipeptides) and copolymers, illustrating the morpholine derivatives' role in advanced materials science (Joerres, Keul, & Höcker, 1998).
Antimicrobial Properties
Novel monoammonium salts containing morpholino groups have been synthesized and studied for their antimicrobial activities. These studies reveal that certain salts exhibit marked antibacterial activity against both Gram-positive and Gram-negative microorganisms, highlighting their potential for therapeutic applications (Manukyan et al., 2017).
Safety and Hazards
The safety and hazards associated with a compound are crucial for its handling and storage. These details are typically provided in the material safety data sheet (MSDS) of the compound. Unfortunately, the specific safety and hazard information for this compound is not provided in the search results .
properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMDZCABLMKRN-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-2-aminomethylmorpholine hydrochloride |
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